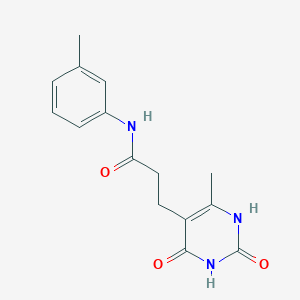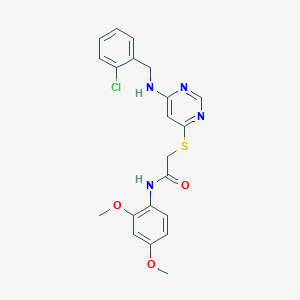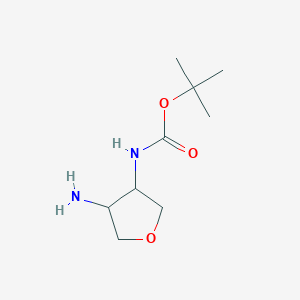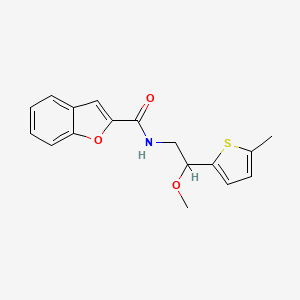![molecular formula C17H16N2O2 B2684647 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one CAS No. 52331-80-3](/img/structure/B2684647.png)
3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound . This type of compound is often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodiazole ring and phenyl group are both aromatic, contributing to the compound’s stability. The hydroxymethyl group (-CH2OH) is a polar functional group that could contribute to the compound’s solubility in polar solvents .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The benzodiazole ring is aromatic and thus relatively stable, but it could potentially undergo electrophilic aromatic substitution reactions. The carbonyl group in the propanone part of the molecule could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the benzodiazole ring and phenyl group would likely make the compound relatively nonpolar, while the hydroxymethyl group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has focused on the design, synthesis, and evaluation of chalcone analogues of benzimidazole, targeting the epidermal growth factor receptor (EGFR) as anticancer agents. These compounds, including structures related to 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one, have shown promising cytotoxic activity against colorectal cancer and non-small cell lung cancer cell lines. The cytotoxic studies revealed that certain compounds possess significant activity, highlighting the potential of these molecules in cancer therapy (Chhajed, Sonawane, Upasani, Kshirsagar, & Gupta, 2016).
Synthesis of β-Alanine Derivatives
The synthesis of β-alanine (3-aminopropanoic acid) derivatives, which are β-analogues of aromatic amino acids, has been explored. These derivatives, related to the chemical structure , are prepared enantioselectively and have applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
DNA Binding and Cytotoxicity
New benzimidazole-based Schiff base copper(II) complexes, incorporating structures analogous to 3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one, have been synthesized. These complexes exhibit significant DNA binding capabilities and cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers. The studies provide insights into the potential therapeutic applications of these compounds as anticancer agents (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Functionalized Ketones and Alkanoylsilanes Synthesis
The synthesis of functionalized dialkyl ketones and alkanoylsilanes has been explored, with applications in various chemical synthesis processes. These methods involve the use of (benzotriazol-1-yl)-1-phenoxyalkanes, providing a route to synthesize complex molecules for research and industrial applications (Katritzky, Lang, Wang, & Lie, 1996).
Oxidative Aryl Migration
Studies on the oxidative aryl migration in alkyl phenyl selenides, leading to the synthesis of 2-arylpropanoic acids, have been conducted. This research highlights a novel approach to synthesizing compounds with potential applications in medicinal chemistry and pharmaceuticals (Uemura, Ohe, Yamauchi, Mizutaki, & Tamaki, 1990).
Wirkmechanismus
Target of action
The compound contains a hydroxymethyl group and a benzimidazole group. Hydroxymethylation is a simple chemical reaction that can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs . Benzimidazole derivatives have been shown to have a wide range of biological activities, including antibacterial properties .
Mode of action
Benzimidazole derivatives may act by inhibiting the synthesis of bacterial proteins, although the exact mechanism can vary depending on the specific compound .
Biochemical pathways
Hydroxymethyl derivatives can influence a variety of biochemical pathways, depending on the parent drug .
Pharmacokinetics
The introduction of a hydroxymethyl group can increase the water solubility of poorly soluble drugs, which could potentially improve bioavailability .
Result of action
Hydroxymethyl derivatives can result in more active compounds than the parent drug .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-12-17-18-14-8-4-5-9-15(14)19(17)11-10-16(21)13-6-2-1-3-7-13/h1-9,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUPYONKJXQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)


![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)

![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)


![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)
![2-[(4-Fluorophenoxy)methyl]morpholine HCl](/img/structure/B2684577.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)
![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)